N-(furan-2-ylmethyl)-2,4-dioxo-3-prop-2-enyl-1H-quinazoline-7-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions of primary amines with carbonyl compounds, such as aldehydes or ketones . For example, N′ - (furan-2-ylmethylene)-2-hydroxybenzohydrazide was synthesized and characterized through various spectral studies . The ligand upon reaction with Cu (II), Co (II), Ni (II) and Zn (II) acetates yielded complexes with stoichiometric ratio 1:2 (M:L) .Molecular Structure Analysis
The conformational behavior of similar compounds like N-benzyl-N- (furan-2-ylmethyl) acetamide in chloroform was addressed by using a combined experimental/theoretical strategy using NMR spectroscopy and quantum chemical calculations . The 1 H and 13 C one-dimensional NMR spectra, as well as the two-dimensional HSQC-DEPT and HMBC-DEPT NMR spectra, evinced the presence of a hindered cis ( E )- trans ( Z) rotational equilibrium in solution .Chemical Reactions Analysis
The ligand, N′ - (furan-2-ylmethylene)-2-hydroxybenzohydrazide (H 2 L), was synthesized and characterized through various spectral studies . The ligand upon reaction with Cu (II), Co (II), Ni (II) and Zn (II) acetates yielded complexes with stoichiometric ratio 1:2 (M:L) .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound N-(furan-2-ylmethyl)-2,4-dioxo-3-prop-2-enyl-1H-quinazoline-7-carboxamide is related to a class of compounds that have been the subject of various synthetic and chemical property studies. For instance, research has been conducted on the synthesis of compounds like 2-(furan-2-yl)thiazolo[5,4-f]quinoline through coupling reactions involving furan derivatives and subsequent electrophilic substitution reactions. These studies provide insight into the synthetic routes and chemical reactivity of furan-containing quinazoline derivatives, which are closely related to the compound . Such research underscores the importance of these compounds in exploring chemical reactivity and developing synthetic methodologies for heterocyclic compounds with potential biological activities (El’chaninov & Aleksandrov, 2017).
Biological Activities and Applications
Research into compounds structurally related to this compound has revealed significant biological activities. For example, derivatives of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide have been investigated for their potential as anticancer agents, specifically targeting the epidemal growth factor receptor (EGFR). Such studies demonstrate the anticancer potential of furan-quinazoline derivatives against various cancer cell lines, highlighting their relevance in medicinal chemistry and drug design for targeting specific molecular pathways in cancer. The compound 1-ethyl-N-(furan-2-ylmethyl)-5-{2-{[2-(2-methoxyphenoxy)ethyl]amino}-2-oxoethoxy}-2-methyl-1H-indole-3-carboxamide, a derivative in this class, exhibited potent anticancer activity, which underscores the therapeutic potential of furan-quinazoline derivatives (Zhang et al., 2017).
Molecular and Structural Studies
In the realm of molecular and structural studies, compounds related to this compound have been synthesized and characterized to understand their molecular conformations and interactions. For instance, the synthesis and crystal structure analysis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have been conducted. These studies involve advanced techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing valuable data on the molecular geometry, conformation, and intermolecular interactions of these compounds. Such research contributes to the fundamental understanding of the structural characteristics of furan-containing quinazoline derivatives, which is crucial for the design of new compounds with enhanced biological or chemical properties (Sun et al., 2021).
Future Directions
Bio-based furanic oxygenates represent a well-known class of lignocellulosic biomass-derived platform molecules . These versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . This suggests that there is potential for future research and development in this area.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,4-dioxo-3-prop-2-enyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-7-20-16(22)13-6-5-11(9-14(13)19-17(20)23)15(21)18-10-12-4-3-8-24-12/h2-6,8-9H,1,7,10H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHMOZDJDZLJJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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